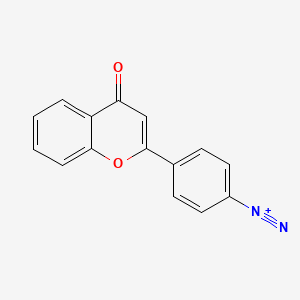
4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium is a diazonium compound that features a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium typically involves the diazotization of 4-(4-Oxo-4H-1-benzopyran-2-yl)aniline. The process begins with the preparation of 4-(4-Oxo-4H-1-benzopyran-2-yl)aniline, which can be synthesized through the condensation of 4-hydroxycoumarin with aniline under acidic conditions. The resulting product is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the stability of the diazonium compound, which is often sensitive to temperature and light.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions typically occur under mild conditions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various reactions, such as electrophilic substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar benzopyran structure but with a carboxylic acid group instead of a diazonium group.
4-Oxo-4H-1-benzopyran-3-carbaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
4-Oxo-4H-1-benzopyran-2-ylamine:
Uniqueness
4-(4-Oxo-4H-1-benzopyran-2-yl)benzene-1-diazonium is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
Properties
CAS No. |
751450-51-8 |
|---|---|
Molecular Formula |
C15H9N2O2+ |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
4-(4-oxochromen-2-yl)benzenediazonium |
InChI |
InChI=1S/C15H9N2O2/c16-17-11-7-5-10(6-8-11)15-9-13(18)12-3-1-2-4-14(12)19-15/h1-9H/q+1 |
InChI Key |
AHELEDUNQGRHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
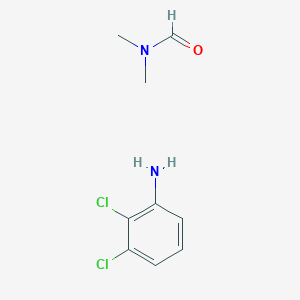
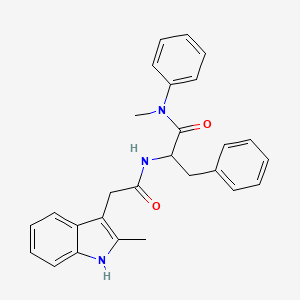

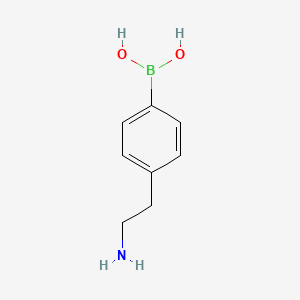
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
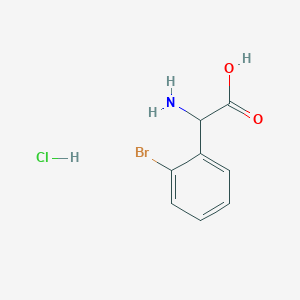
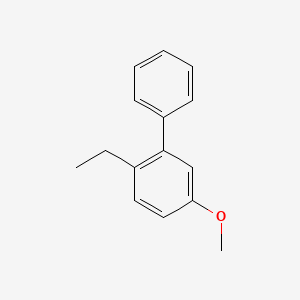
![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)
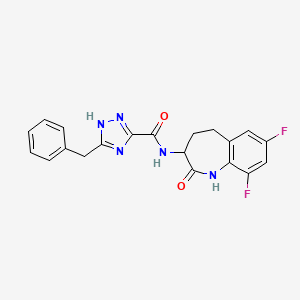
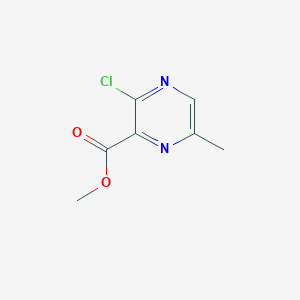
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
